molecular formula C6H4F6O4 B2686280 Bis(2,2,2-trifluoroethyl) oxalate CAS No. 466684-90-2

Bis(2,2,2-trifluoroethyl) oxalate

Cat. No.: B2686280
CAS No.: 466684-90-2
M. Wt: 254.084
InChI Key: KFNYICCKYQCHKE-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl) oxalate is an organic compound composed of two trifluoroethyl groups linked to an oxalate moiety. It is a colorless, odorless, and water-soluble compound that is used in a variety of scientific and industrial applications .

Mechanism of Action

Target of Action

Bis(2,2,2-trifluoroethyl) oxalate, also known as TFEO, is an organic compound composed of two trifluoroethyl groups linked to an oxalate moiety . It is primarily used in the battery industry as an electrolyte additive . The primary targets of this compound are the components of the battery, particularly the electrolyte system .

Mode of Action

This compound interacts with the electrolyte system in batteries. It enhances the energy density of the system and forms a durable Solid Electrolyte Interface (SEI) membrane . This interaction results in improved cycle life of the battery .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of hindered aliphatic oxamides . This suggests that this compound may influence the pathways involved in the synthesis of these compounds.

Pharmacokinetics

The compound is stable under high pressure without decomposition, making it suitable for preparing high-pressure resistant electrolytes . It also increases the flash point of the electrolyte, enhancing the safety of the battery .

Result of Action

The addition of this compound to conventional electrolyte systems enhances the energy density of the system . It also forms a durable SEI membrane, which improves the cycle life of the battery . Furthermore, it increases the flash point of the electrolyte, making the battery safer .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure. The compound is stable under high pressure without decomposition , and its remarkable thermal stability makes it an excellent choice for use in high-temperature applications .

Preparation Methods

Bis(2,2,2-trifluoroethyl) oxalate can be synthesized through a parallel synthesis approach. This method involves the use of methyl (2,2,2-trifluoroethyl) oxalate and this compound to produce unsymmetrical N1, N2-substituted aliphatic oxamides. The synthesis is validated on a set of 52 oxamides derived mainly from hindered primary and secondary aliphatic amines, yielding products with a high overall success rate in moderate yields .

Chemical Reactions Analysis

Bis(2,2,2-trifluoroethyl) oxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include methyl (2,2,2-trifluoroethyl) oxalate and this compound, with the major products being unsymmetrical N1, N2-substituted aliphatic oxamides .

Comparison with Similar Compounds

Bis(2,2,2-trifluoroethyl) oxalate is unique due to its specific molecular structure and properties. Similar compounds include:

These compounds share some similarities in their applications and properties but differ in their specific molecular structures and the exact nature of their interactions in various chemical processes.

Properties

IUPAC Name

bis(2,2,2-trifluoroethyl) oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6O4/c7-5(8,9)1-15-3(13)4(14)16-2-6(10,11)12/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNYICCKYQCHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=O)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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